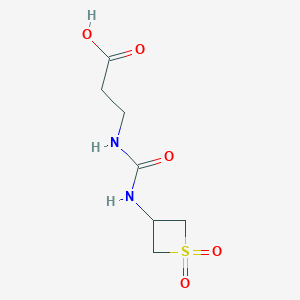
3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoic acid is a novel chemical compound with a unique structure that includes a dioxidothietane ring and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoic acid typically involves the reaction of a thietane derivative with a urea derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoic acid involves scaling up the synthetic routes used in laboratory settings. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process also focuses on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxidothietane derivatives, while reduction may produce thietane derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxidothietan-3-yl)urea: A related compound with a similar structure but lacking the propanoic acid moiety.
3-(3-(1,1-Dioxidothietan-3-yl)amino)propanoic acid: Another similar compound with an amino group instead of a urea group.
Uniqueness
3-(3-(1,1-Dioxidothietan-3-yl)ureido)propanoic acid is unique due to its combination of a dioxidothietane ring and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H12N2O5S |
|---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
3-[(1,1-dioxothietan-3-yl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C7H12N2O5S/c10-6(11)1-2-8-7(12)9-5-3-15(13,14)4-5/h5H,1-4H2,(H,10,11)(H2,8,9,12) |
InChI Key |
AJYJKBLKQVTZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















